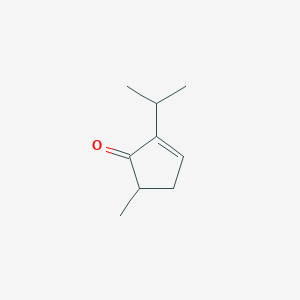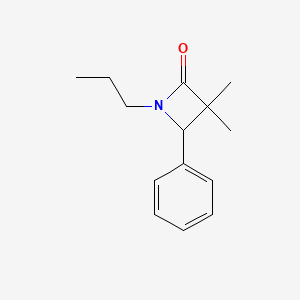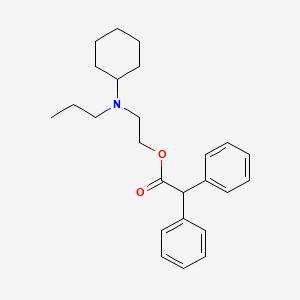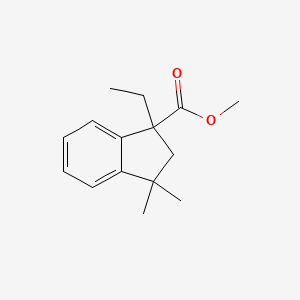
Leucine, 4,5-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine,4,5-dihydroxy-(9ci), also known as (2S)-2-Amino-4,5-dihydroxy-4-methylpentanoic acid, is a derivative of the essential amino acid leucine. It is characterized by the presence of two hydroxyl groups at the 4th and 5th positions of the leucine molecule. This compound has a molecular formula of C6H13NO4 and a molecular weight of 163.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucine,4,5-dihydroxy-(9ci) typically involves the hydroxylation of leucine. One common method is the use of hydroxylating agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to prevent over-oxidation and to ensure the selective addition of hydroxyl groups at the desired positions .
Industrial Production Methods
Industrial production of Leucine,4,5-dihydroxy-(9ci) may involve biotechnological approaches, such as the use of genetically engineered microorganisms that can introduce hydroxyl groups into leucine through enzymatic processes. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Leucine,4,5-dihydroxy-(9ci) can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto acids.
Reduction: Reduction reactions can convert the hydroxyl groups back to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Formation of leucine.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Leucine,4,5-dihydroxy-(9ci) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in muscle protein synthesis and metabolic regulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mechanism of Action
Leucine,4,5-dihydroxy-(9ci) exerts its effects primarily through the activation of the mechanistic target of rapamycin (mTOR) pathway. This pathway is crucial for regulating protein synthesis and cell growth. The compound interacts with mTOR, leading to the phosphorylation and activation of downstream targets involved in protein synthesis. Additionally, it may influence insulin signaling and glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Leucine: The parent compound, essential for protein synthesis and metabolic regulation.
Isoleucine: Another branched-chain amino acid with similar metabolic functions.
Valine: A branched-chain amino acid involved in muscle metabolism.
Uniqueness
Leucine,4,5-dihydroxy-(9ci) is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-amino-4,5-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO4/c1-6(11,3-8)2-4(7)5(9)10/h4,8,11H,2-3,7H2,1H3,(H,9,10)/t4-,6?/m0/s1 |
InChI Key |
ASHXMQKUZGLXMR-VKZKZBKNSA-N |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)(CO)O |
Canonical SMILES |
CC(CC(C(=O)O)N)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,1-Dimethyl-2-propenyl)bicyclo[2.2.1]heptane](/img/structure/B13806447.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)



![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)

![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)





